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In Vivo Distribution of Genevant CL1 LNPs: A Technical Guide

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Compound of Interest		
Compound Name:	Genevant CL1	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution of lipid nanoparticles (LNPs) formulated with Genevant's proprietary ionizable lipid, CL1. The information presented herein is intended to inform researchers and drug development professionals on the expected biodistribution profile of these delivery vehicles, crucial for the advancement of nucleic acid-based therapeutics.

Introduction to Genevant CL1 LNPs

Genevant's LNP platform is a clinically validated technology for the delivery of nucleic acid payloads, including siRNA and mRNA.[1] The CL1 lipid is a key component of this platform, an ionizable lipid that is critical for the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[2] LNPs formulated with lipids like CL1 are designed to be stable in circulation and to efficiently deliver their cargo to specific tissues.[1] Qualitative studies have shown that LNPs containing CL1, a novel trialkyl ionizable lipid, rapidly accumulate in the liver within the first hour of dosing, with levels declining over the following two weeks, a profile similar to the well-characterized MC3 lipid.[3] Furthermore, LNPs formulated with CL1 have demonstrated high expression of reporter genes in the liver.[3]

Quantitative Biodistribution Data

While specific quantitative in vivo biodistribution data for Genevant's CL1 LNPs are not publicly available in the format of percentage of injected dose per gram of tissue (%ID/g), the following



tables present representative data from a study on LNPs with a similar ionizable lipid (C12-200) and liver-targeting characteristics. This data provides a reasonable expectation of the biodistribution profile for CL1 LNPs following intravenous administration in a murine model.

Table 1: Biodistribution of Luciferase mRNA-LNPs in BALB/c Mice (Intravenous Injection)

Organ	Time Point	Mean Bioluminescence (photons/s/cm²/sr)	Standard Deviation
Liver	6h	1.5 x 10 ⁸	0.5 x 10 ⁸
Spleen	6h	2.0 x 10 ⁷	0.8 x 10 ⁷
Lungs	6h	5.0 x 10 ⁶	2.0 x 10 ⁶
Kidneys	6h	1.0 x 10 ⁶	0.4 x 10 ⁶
Heart	6h	8.0 x 10 ⁵	3.0 x 10 ⁵

Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.

Table 2: Ex Vivo Bioluminescence of Organs at 6 Hours Post-Injection

Organ	Mean Bioluminescence (photons/s)	Standard Deviation
Liver	5.0 x 10 ⁹	1.5 x 10 ⁹
Spleen	8.0 x 10 ⁸	2.5 x 10 ⁸
Lungs	1.0 x 10 ⁸	0.4 x 10 ⁸

Disclaimer: This data is representative of a liver-targeting LNP containing the C12-200 ionizable lipid and is intended to provide a general understanding of the expected biodistribution. Actual data for CL1 LNPs may vary.



Experimental Protocols

The following are detailed methodologies for key experiments related to the in vivo distribution of LNPs.

LNP Formulation

Objective: To formulate mRNA-LNPs using a microfluidic mixing approach.

Materials:

- Genevant CL1 (or similar ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA (e.g., encoding a reporter protein like luciferase)
- Ethanol, 200 proof
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Prepare Lipid Stock Solution: Dissolve the ionizable lipid (CL1), DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Prepare mRNA Solution: Dilute the mRNA in citrate buffer to the desired concentration.
- Microfluidic Mixing: Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.



- Formation of LNPs: The lipid solution and mRNA solution are mixed in the microfluidic cartridge, leading to the self-assembly of mRNA-LNPs.
- Dialysis: The resulting LNP solution is dialyzed against PBS overnight to remove ethanol and raise the pH to 7.4.
- Sterilization: Sterile filter the LNP formulation through a 0.22 μm filter.

In Vivo Biodistribution Study in Mice

Objective: To determine the organ distribution of fluorescently labeled LNPs over time.

Materials:

- Fluorescently labeled mRNA-LNPs (e.g., with a near-infrared dye like DiR)
- BALB/c mice (female, 6-8 weeks old)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (IVIS)
- Syringes and needles for intravenous injection

Procedure:

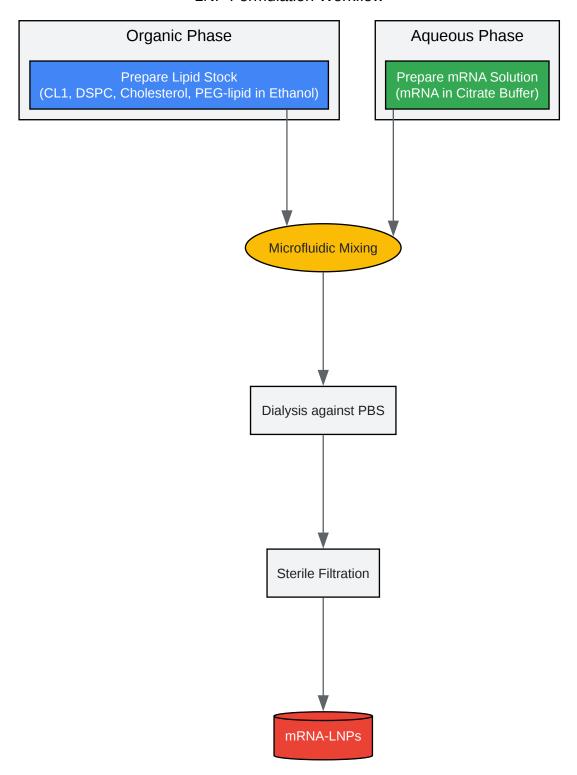
- Animal Acclimatization: Acclimate mice for at least one week before the experiment.
- LNP Administration: Anesthetize the mice and intravenously inject a defined dose of the fluorescently labeled LNPs via the tail vein.
- In Vivo Imaging: At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an IVIS.
- Ex Vivo Organ Imaging: At the final time point, euthanize the mice and dissect the major organs (liver, spleen, lungs, kidneys, heart, and brain).
- Quantification: Image the excised organs using the IVIS to quantify the fluorescence signal in each organ. Analyze the images to determine the relative distribution of the LNPs.



Visualizations

The following diagrams illustrate key workflows in the study of LNP in vivo distribution.

LNP Formulation Workflow

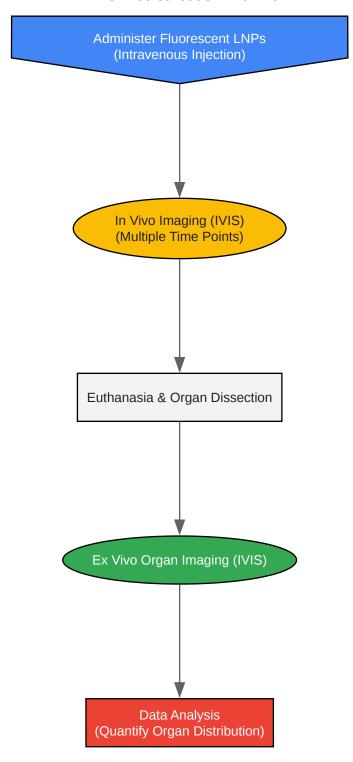




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Caption: Workflow for the formulation of mRNA-LNPs using microfluidics.

In Vivo Biodistribution Workflow





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Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.

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